3-Methylbutanol - d9
Description
3-Methylbutanol-d9 (deuterated isoamyl alcohol) is a stable isotopologue of 3-methylbutanol (CAS 123-51-3), where nine hydrogen atoms are replaced by deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly as an internal standard for gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to quantify non-deuterated analogs in complex matrices like fermented beverages or dairy products . The non-deuterated form, 3-methylbutanol, is a branched-chain higher alcohol with a molecular formula of C₅H₁₂O. It is a key flavor compound in alcoholic beverages (e.g., wine, beer) and dairy products, contributing fruity, malty, or cheesy aromas depending on concentration and matrix . Industrially, it serves as a solvent and precursor for fragrances and lubricants .
Properties
Molecular Formula |
C5H3D9O |
|---|---|
Molecular Weight |
97.204 |
Purity |
95% min. |
Synonyms |
3-Methylbutanol - d9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Odor Thresholds and Matrix Effects
| Compound | Odor Threshold in Water (µg/L) | Odor Threshold in Beer (µg/L) | Aroma Note |
|---|---|---|---|
| 3-Methylbutanol | ~300* | ~84,000* | Malty, fruity |
| 2-Methylbutanol | ~60* | ~16,800* | Wine-like, caramel |
| Isobutanol | ~40,000 | ~160,000 | Solvent-like |
*Thresholds extrapolated from evidence . Matrix complexity (e.g., fat in cheese, ethanol in beer) elevates thresholds by masking volatile release .
Analytical Quantification
- 3-Methylbutanol-d9: Critical for GC-MS calibration, enabling precise quantification in microbial metabolomics (e.g., yeast fermentation studies) .
- Non-deuterated analogs: Require deuterated standards (e.g., d9) to mitigate matrix interference in techniques like NMR .
Data Tables
Table 1: Concentration Ranges in Food and Beverages
*OT varies by matrix; e.g., 3-methylbutanol’s OT in beer is 280× higher than in water .
Table 2: Metabolic Precursors and Fermentation Yields
| Compound | Amino Acid Precursor | Yield in Pure vs. Sequential Fermentation |
|---|---|---|
| 3-Methylbutanol | Leucine | 21× lower in sequential cultures |
| Isobutanol | Valine | 1.9× higher in sequential cultures |
Q & A
Q. How can researchers design concentration-response experiments to account for behavioral inhibition in insect models exposed to 3-Methylbutanol-d9?
- Methodological Answer : Dose-response curves using logarithmic concentration ranges (e.g., 8 µg to 80 µg) should be tested in olfactometers or feeding assays. Behavioral endpoints (e.g., feeding frequency, bite counts) must be quantified via video tracking software to minimize observer bias. Include negative controls (solvent-only) and positive controls (known repellents). Data normalization to baseline activity and mixed-effects models account for intra-experimental variability .
Data Interpretation & Validation
Q. How should researchers address conflicting isotopic tracer data in studies using 3-Methylbutanol-d9 as a metabolic probe?
- Methodological Answer : Cross-validation with complementary techniques (e.g., ¹³C-labeled substrates or flux balance analysis) clarifies pathway contributions. Isotope dilution assays control for matrix effects, while kinetic isotope effect (KIE) measurements distinguish enzymatic vs. non-enzymatic degradation. Replicate experiments across model systems (e.g., mammalian vs. microbial) identify species-specific metabolic biases .
Q. What statistical approaches are recommended for analyzing time-dependent VOC emission data involving 3-Methylbutanol-d9?
- Methodological Answer : Time-series analysis (e.g., Gaussian process regression) models emission kinetics, while survival analysis (Kaplan-Meier curves) estimates detection probability thresholds. Non-parametric tests (e.g., Kruskal-Wallis) compare median emission times across experimental groups. Data should be stratified by environmental covariates (e.g., temperature, O₂ levels) to isolate compound-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
